molecular formula C25H22N2O2S B2728467 N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide CAS No. 681236-35-1

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide

Cat. No. B2728467
CAS RN: 681236-35-1
M. Wt: 414.52
InChI Key: USYNZOKHVGUAJA-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB belongs to the family of thiazole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Applications

A series of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus spp. The thiazole derivatives, due to their structural features, may offer potential therapeutic interventions for treating microbial infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization

Research has also focused on the synthesis of thiazole-containing compounds, exploring different methodologies to enhance their chemical stability and efficacy. For instance, microwave-induced synthesis has been applied to create fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of aromatic polyimides incorporating thiazole units has been reported, highlighting the versatility of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antitumor Activity

Thiazole derivatives have been investigated for their potential antitumor activities. New benzothiazole acylhydrazones, for instance, have been synthesized and evaluated against various cancer cell lines, demonstrating considerable anticancer activity. These findings suggest that modifications to the benzothiazole scaffold can significantly impact the antitumor properties of these compounds (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Biochemical Analysis

Biochemical Properties

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide interacts with various enzymes and proteins in biochemical reactions. It has been suggested to act as a COX enzyme inhibitor , which plays a crucial role in the inflammatory response.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism. Its anti-inflammatory properties are particularly notable, as it has shown significant effects in reducing inflammation in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. Its role as a COX enzyme inhibitor suggests that it may bind to this enzyme and inhibit its activity, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

Its anti-inflammatory effects have been observed in animal models, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as a COX enzyme inhibitor, it may interact with enzymes and cofactors involved in the metabolism of prostaglandins .

properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNZOKHVGUAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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